Cas no 1448044-82-3 (3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide)

3-Chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a chloro-substituted benzene ring and a fluorobenzenesulfonyl-modified azetidine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a biologically active scaffold. The presence of both sulfonamide and fluorinated aromatic groups enhances its binding affinity and metabolic stability, making it a candidate for enzyme inhibition studies, particularly targeting sulfonamide-sensitive pathways. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. The compound's synthetic versatility and potential pharmacological relevance underscore its utility in drug discovery and development.
3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide structure
1448044-82-3 structure
Product Name:3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide
CAS No:1448044-82-3
MF:C17H16ClFN2O5S2
MW:446.900744438171
CID:6263702
PubChem ID:71809221
Update Time:2025-06-26

3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide
    • 3-chloro-N-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]benzenesulfonamide
    • 3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
    • 1448044-82-3
    • 3-chloro-N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
    • F6442-0134
    • AKOS024564377
    • Inchi: 1S/C17H16ClFN2O5S2/c18-12-2-1-3-15(8-12)28(25,26)20-9-17(22)21-10-16(11-21)27(23,24)14-6-4-13(19)5-7-14/h1-8,16,20H,9-11H2
    • InChI Key: VPPKSILGEGKMND-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)S(NCC(N1CC(C1)S(C1C=CC(=CC=1)F)(=O)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 446.0173198g/mol
  • Monoisotopic Mass: 446.0173198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 766
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 117Ų

3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6442-0134-2μmol
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6442-0134-5μmol
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6442-0134-10μmol
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6442-0134-20μmol
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6442-0134-1mg
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
1mg
$54.0 2023-09-09
Life Chemicals
F6442-0134-2mg
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
2mg
$59.0 2023-09-09
Life Chemicals
F6442-0134-3mg
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
3mg
$63.0 2023-09-09
Life Chemicals
F6442-0134-4mg
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
4mg
$66.0 2023-09-09
Life Chemicals
F6442-0134-5mg
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
5mg
$69.0 2023-09-09
Life Chemicals
F6442-0134-10mg
3-chloro-N-{2-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide
1448044-82-3
10mg
$79.0 2023-09-09

3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide Related Literature

Additional information on 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide

Introduction to 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1448044-82-3, identified as 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide, represents a fascinating molecule in the realm of chemical biology. This intricate structure, characterized by its sulfonamide and azetidine moieties, has garnered attention due to its potential applications in pharmaceutical research and drug development. The presence of a 4-fluorobenzenesulfonyl group adds an additional layer of complexity, influencing both its reactivity and biological interactions.

In recent years, the field of medicinal chemistry has witnessed significant advancements in the design of heterocyclic compounds, particularly those incorporating azetidine scaffolds. Azetidine derivatives are known for their structural versatility and ability to mimic natural amino acid sequences, making them valuable candidates for enzyme inhibition and receptor binding studies. The specific modification of 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide with a chloro substituent on the benzene ring further enhances its potential as a pharmacophore.

The sulfonamide functional group is another critical feature of this compound, renowned for its role in drug design due to its ability to form hydrogen bonds and interact with biological targets. Sulfonamides have been widely used in the development of antibiotics, anti-inflammatory drugs, and even anticancer agents. The incorporation of a 4-fluorobenzenesulfonyl group into the sulfonamide moiety not only modifies its electronic properties but also influences its solubility and metabolic stability, key factors in drug efficacy.

Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry, particularly their impact on binding affinity and selectivity. The fluorine atom in 4-fluorobenzenesulfonyl can enhance the metabolic stability of molecules by reducing susceptibility to enzymatic degradation. This property is particularly valuable in the development of long-acting drugs that require sustained bioavailability. Additionally, fluorine substitution can alter the electronic distribution within the molecule, affecting its interactions with biological targets.

The synthesis of 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide involves a multi-step process that requires careful consideration of reaction conditions and intermediates. The introduction of the azetidine ring necessitates precise control over stereochemistry to ensure optimal biological activity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantiomeric purity.

In terms of biological activity, preliminary studies suggest that 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory diseases. The combination of the azetidine scaffold, sulfonamide group, and fluorinated aromatic ring creates a molecular framework that can interact with specific binding sites on target proteins. Further research is needed to elucidate its exact mechanism of action and potential therapeutic applications.

The role of computational chemistry in the study of such complex molecules cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and optimizing drug candidates. By simulating interactions between 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-yl-2-oxyethyl}benzene-1-sulfonamide and biological targets, researchers can gain insights into its potential efficacy and side effects before conducting expensive wet-lab experiments.

Future directions in the study of this compound may include exploring its derivatives to enhance potency and selectivity. By modifying various functional groups or introducing additional heterocyclic moieties, scientists can tailor its properties for specific therapeutic purposes. Additionally, investigating its behavior in vivo will provide crucial data on pharmacokinetics and toxicity profiles.

The broader significance of compounds like 3-chloro-N-{2-3-(4-fluorobenzenesulfonyl)azetidin-1-ylyl}-2-oxyethyl}benzene)-1-sulfonamide lies in their contribution to our understanding of molecular interactions at the chemical-biological interface. As research progresses, such molecules will continue to serve as valuable tools for drug discovery and development, offering new hope for treating a wide range of diseases.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd